1-[4-chloro-2-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylic acid
Overview
Description
1-[4-Chloro-2-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylic acid, or 4-Chloro-2-(trifluoromethyl)phenyl-1-hydroxy-1H-pyrazole-3-carboxylic acid, is an important organic compound that is used for various applications in the scientific research field. It is a versatile compound that is used in many different chemical syntheses and in the synthesis of various pharmaceuticals and drugs. It is also used in the production of various dyes and pigments. In addition, it is used in the synthesis of various polymers and catalysts. It is an important intermediate for the production of various organic compounds.
Scientific Research Applications
Optical Nonlinearity and Material Applications The pyrazole derivative, specifically a compound with a carboxylic acid group and ester substituent, showcased significant optical nonlinearity. This property was explored using the open-aperture z-scan technique, suggesting its potential for optical limiting applications (Chandrakantha et al., 2013).
Heterocyclic Dye Production Research indicates the use of 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid in creating heterocyclic dyes. The λmax of these dyes is influenced by the substituent effects on aromatic rings and the type of heterocyclic rings. The study highlights the role transformation for donor and acceptor in these dyes, providing insights into azo ⇌ hydrazone tautomeric transformations (Tao et al., 2019).
Synthesis of Condensed Pyrazoles The title compound plays a role in the synthesis of condensed pyrazoles. The research detailed the use of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in Sonogashira-type cross-coupling reactions with various alkynes. This process led to the creation of various condensed pyrazoles, highlighting the compound's utility in complex chemical syntheses (Arbačiauskienė et al., 2011).
Properties
IUPAC Name |
1-[4-chloro-2-(trifluoromethyl)phenyl]-4-hydroxypyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O3/c12-5-1-2-7(6(3-5)11(13,14)15)17-4-8(18)9(16-17)10(19)20/h1-4,18H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEKZIZTGMIXDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)N2C=C(C(=N2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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